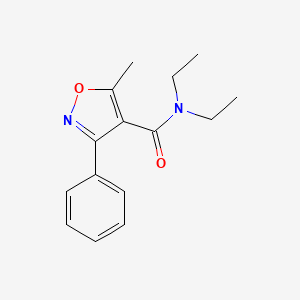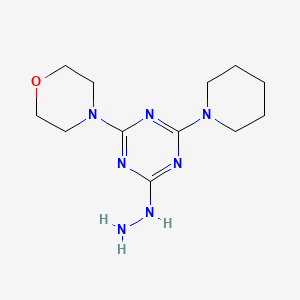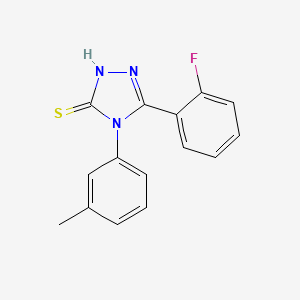![molecular formula C17H24N2O B5656499 1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine](/img/structure/B5656499.png)
1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine often involves anionic polymerization techniques or specific catalyzed reactions to incorporate the desired functional groups onto the piperazine backbone. For instance, polymerization processes in the presence of monofunctional or difunctional initiators can lead to polymers with controlled molecular weights and narrow molecular weight distributions, highlighting the precision achievable in synthesizing complex molecules (Xiaoyin Xie & T. Hogen-esch, 1996). Similarly, the Gewald reaction catalyzed by functionalized polyacrylonitrile fibers represents another synthetic route that can be adapted for constructing molecules with piperazine units, showing good to excellent yields and recyclability (Lichao Ma et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms, essential for understanding the chemical behavior of the compound. For example, studies on similar compounds have utilized these methods to confirm the structure and purity of synthesized molecules, laying the groundwork for further chemical and physical property analysis.
Chemical Reactions and Properties
Chemical properties of 1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine derivatives are influenced by both the reactive acryloyl group and the piperazine ring. These functional groups allow for a variety of chemical reactions, including polymerization, cyclization, and complex formation with other molecules. For instance, acryloyl-containing compounds can participate in polymerization reactions to create polymers with specific functionalities and applications in materials science (G. R. Deen et al., 1998).
Propiedades
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-14(2)16-7-4-15(5-8-16)6-9-17(20)19-12-10-18(3)11-13-19/h4-9,14H,10-13H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJRRPSIEOLGNH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-chloro-3-pyridinyl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5656444.png)
![(3R*,4S*)-1-[(1H-benzimidazol-2-ylmethoxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5656449.png)
![3-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5656453.png)
![4-fluoro-N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5656457.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5656465.png)


![2-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B5656506.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5656518.png)
![4-{1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5656523.png)
